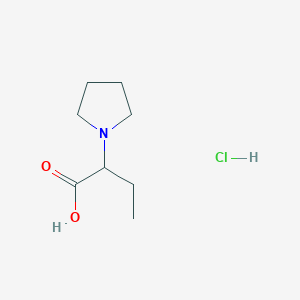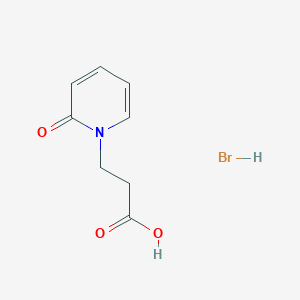![molecular formula C15H24ClNO B1389893 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1184993-18-7](/img/structure/B1389893.png)
4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride
描述
4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H23NO•HCl and a molecular weight of 269.81 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its piperidine ring structure, which is substituted with a 4-isopropylphenoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with an appropriate alkylating agent to form the 4-isopropylphenoxy intermediate.
Nucleophilic Substitution: The phenoxy intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 4-[(4-Methylphenoxy)methyl]piperidine hydrochloride
- 4-[(4-Ethylphenoxy)methyl]piperidine hydrochloride
- 4-[(4-Propylphenoxy)methyl]piperidine hydrochloride
Uniqueness
4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
属性
IUPAC Name |
4-[(4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)14-3-5-15(6-4-14)17-11-13-7-9-16-10-8-13;/h3-6,12-13,16H,7-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEGDJHSCCVSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide](/img/structure/B1389810.png)
![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)
![3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389815.png)
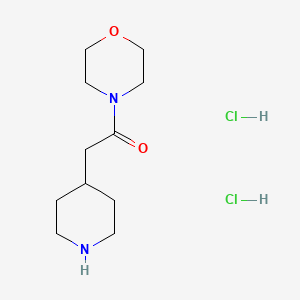
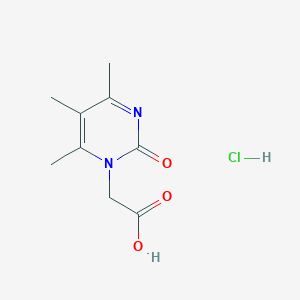
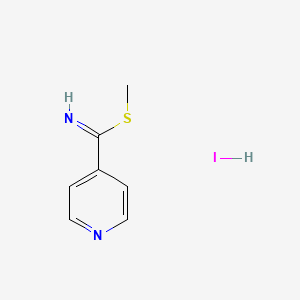
![2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389820.png)
![2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389822.png)
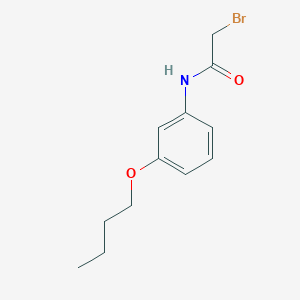
![3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389829.png)

